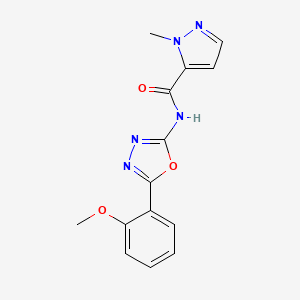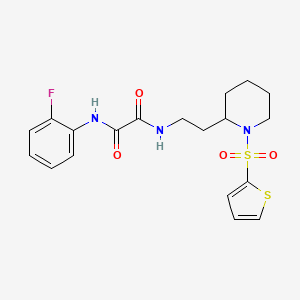![molecular formula C19H25N5O2 B2848796 1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-93-3](/img/structure/B2848796.png)
1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane: is a chemical compound that has garnered significant interest in various fields of research and industry due to its high biological activity and potential therapeutic applications. This compound is characterized by the presence of azepane, pyridazine, piperazine, and furan moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The general synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as azepane and pyridazine derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with piperazine and furan derivatives under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane: undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-tubercular agent and in the treatment of other diseases
Industry: The compound is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-{6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazin-3-yl}azepane: can be compared with other similar compounds, such as:
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone: This compound shares a similar structure but has an o-tolyl group instead of a furan group.
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone: This compound contains a bromophenyl group, which imparts different chemical and biological properties.
Pyridazin-3(2H)-ones: These compounds have a pyridazinone core and exhibit diverse pharmacological activities, making them an interesting group for comparison.
The uniqueness of This compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c25-19(16-6-5-15-26-16)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-3-1-2-4-10-22/h5-8,15H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGHQIJDBKZNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)



![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![1-(2-Chlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2848725.png)

![N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide](/img/structure/B2848728.png)

![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)
![N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2848734.png)

